![molecular formula C9H6N2OS B012975 [1,3]Thiazolo[3,2-a]benzimidazol-6-ol CAS No. 103029-73-8](/img/structure/B12975.png)
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound belongs to the family of benzimidazole derivatives and has a thiazole ring fused to it. The unique structural features of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol make it an interesting molecule for drug development.
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by interacting with various cellular targets, including enzymes and receptors. For example, [1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol have been extensively studied. This compound has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, [1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [1,3]Thiazolo[3,2-a]benzimidazol-6-ol in lab experiments include its diverse pharmacological activities, its unique structural features, and its relatively easy synthesis. However, there are some limitations to using this compound in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on [1,3]Thiazolo[3,2-a]benzimidazol-6-ol. One potential area of research is the development of novel derivatives of this compound with improved pharmacological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol and its potential therapeutic applications. Another area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Finally, it would be interesting to investigate the potential use of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [1,3]Thiazolo[3,2-a]benzimidazol-6-ol involves the condensation of 2-aminobenzimidazole with thioamide followed by cyclization with an oxidant. The synthesis of this compound has been reported in several research articles, and various modifications have been made to optimize the yield and purity.
Applications De Recherche Scientifique
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. Several studies have shown that this compound has a significant inhibitory effect on cancer cell proliferation and induces apoptosis in cancer cells. Additionally, [1,3]Thiazolo[3,2-a]benzimidazol-6-ol has been shown to have potent antibacterial and antifungal activities.
Propriétés
Numéro CAS |
103029-73-8 |
|---|---|
Nom du produit |
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol |
Formule moléculaire |
C9H6N2OS |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
[1,3]thiazolo[3,2-a]benzimidazol-7-ol |
InChI |
InChI=1S/C9H6N2OS/c12-6-1-2-7-8(5-6)11-3-4-13-9(11)10-7/h1-5,12H |
Clé InChI |
CFOYBMZNEPCRQX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N3C=CSC3=N2 |
SMILES canonique |
C1=CC2=C(C=C1O)N3C=CSC3=N2 |
Synonymes |
Thiazolo[3,2-a]benzimidazol-6-ol (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




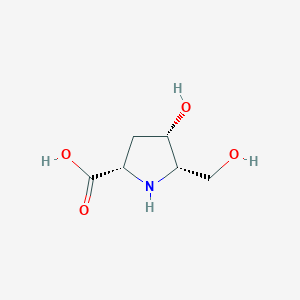

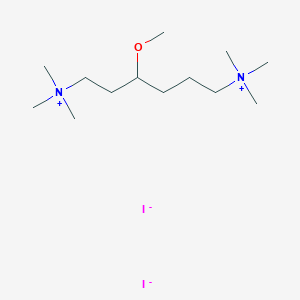
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

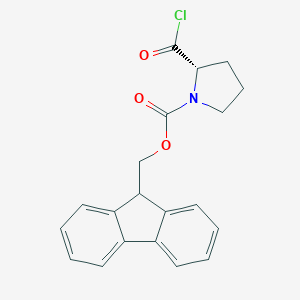
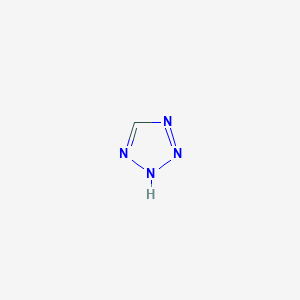



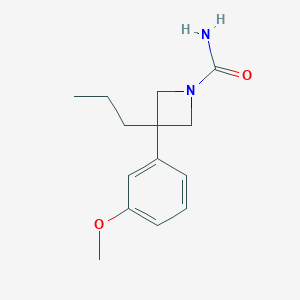
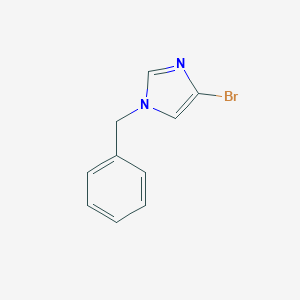
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)